Dextrorphan-d3

Description

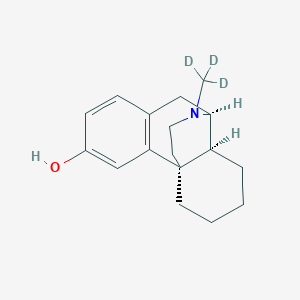

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQUASYNZVUNQP-PGDUQUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269335 | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524713-57-3 | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524713-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dextrorphan-d3: Strategic Applications in Bioanalytical Quantification and Metabolic Profiling

[1][2][3]

Executive Summary

Dextrorphan-d3 (N-methyl-d3-dextrorphan) is the stable isotope-labeled analog of Dextrorphan, the primary active metabolite of the antitussive Dextromethorphan.[1][2] In pharmaceutical research and clinical toxicology, it serves as the "Gold Standard" Internal Standard (IS) for the precise quantification of Dextrorphan in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

This technical guide dissects the utility of Dextrorphan-d3, moving beyond basic definitions to address the critical bioanalytical challenges it solves—specifically matrix effect compensation and ionization suppression in CYP2D6 phenotyping assays.[1]

Chemical Architecture and Isotopic Fidelity[3]

Dextrorphan-d3 differs from its unlabeled counterpart by the substitution of three hydrogen atoms with deuterium on the N-methyl group.[1][2] This modification provides a mass shift of +3 Da, sufficient to distinguish the IS from the analyte in the mass spectrometer's first quadrupole (Q1) while maintaining nearly identical chromatographic behavior.[1][2]

Chemical Profile

| Property | Specification |

| Chemical Name | (+)-3-Hydroxy-N-(methyl-d3)-morphinan |

| CAS Number | 524713-59-5 (Tartrate salt commonly used) |

| Molecular Formula | C₁₇H₂₀D₃NO |

| Molecular Weight | 260.39 g/mol (Free base) |

| Isotopic Purity | Typically ≥ 99% deuterated forms |

| Solubility | Soluble in Methanol, DMSO; slightly soluble in water |

| pKa | ~9.2 (Amine), ~10.5 (Phenol) |

Structural Visualization

The following diagram illustrates the core morphinan structure and the specific site of deuteration (N-methyl group) that grants the molecule its unique mass signature.[1][2]

Figure 1: Mass differentiation between Dextrorphan and its deuterated internal standard.

Bioanalytical Application: LC-MS/MS Methodology

The primary utility of Dextrorphan-d3 is to normalize variability during sample preparation and ionization.[1][2] Because Dextrorphan is a polar base, it is susceptible to severe matrix effects (ion suppression) from phospholipids in plasma.[1][2] Dextrorphan-d3 co-elutes with the analyte, experiencing the exact same suppression, thereby mathematically correcting the quantitative result.[1]

Critical Technical Nuance: The "Label Loss" Phenomenon

A common pitfall in Dextrorphan-d3 method development is the selection of MRM (Multiple Reaction Monitoring) transitions.[1][2]

-

The Mechanism: The standard fragmentation of morphinans often involves the loss of the N-methyl group (the amine tail) to form the tropylium-like core fragment.[1][2]

-

The Consequence: Since the deuterium label is on the N-methyl group, the primary fragment for both Dextrorphan (m/z 258) and Dextrorphan-d3 (m/z 261) is often the same unlabeled ion (m/z 157 or 133).[1][2]

-

The Solution: You must rely on Q1 selectivity (Precursor Ion resolution).[1][2] The mass spectrometer separates the parents (258 vs. 261) before fragmentation.[1][2] As long as Q1 is set correctly, the identical product ions do not cause interference.[1][2]

Optimized Instrument Parameters

The following protocol is validated for high-throughput PK studies.

Chromatographic Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.[1][2]

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1][2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry (MRM) Table:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Note |

| Dextrorphan | 258.2 | 157.1 | 35 | 40 | Quantifier |

| Dextrorphan | 258.2 | 133.1 | 35 | 50 | Qualifier |

| Dextrorphan-d3 | 261.2 | 157.1 | 35 | 40 | Label lost in fragment |

Sample Preparation Workflow

Protein precipitation (PPT) is recommended over Solid Phase Extraction (SPE) for Dextrorphan-d3 assays due to the high recovery of the polar metabolite and cost-efficiency.[1][2]

Figure 2: High-throughput extraction workflow utilizing Dextrorphan-d3.[1][2]

Metabolic Context: CYP2D6 Phenotyping[5][6][7]

Dextrorphan-d3 is indispensable in "Cocktail Studies" used to determine a patient's CYP2D6 metabolizer status (Poor vs. Extensive Metabolizers).[1][2] Dextromethorphan is the probe drug; Dextrorphan is the metabolite.[1][2][3][4][5]

The metabolic ratio (Dextromethorphan / Dextrorphan) in plasma or urine correlates directly with CYP2D6 activity.[1][2] Dextrorphan-d3 ensures the denominator of this ratio (Dextrorphan concentration) is accurate, preventing misclassification of patient phenotypes.[1][2]

Figure 3: CYP2D6 metabolic pathway showing Dextrorphan as the primary marker.[1][2]

Handling and Stability

To maintain the integrity of Dextrorphan-d3 standards:

-

Storage: Store powder at -20°C protected from light. Solutions in methanol are stable for 12 months at -20°C.[1][2]

-

Isotopic Exchange: The deuterium atoms on the N-methyl group are chemically stable and do not undergo exchange with solvent protons under standard LC conditions (unlike deuterium on hydroxyl or amine groups).[1][2]

-

Stock Preparation: Dissolve free base in Methanol. If using the Tartrate salt, adjust molecular weight calculations to account for the salt moiety (approx.[1][2] conversion factor 0.63).[1][2]

References

-

FDA Bioanalytical Method Validation. Guidance for Industry: Bioanalytical Method Validation.[1][2] U.S. Food and Drug Administration.[1][2][3] (2018).[1][2][6] [Link]

-

Metabolic Pathway Elucidation. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype. National Institutes of Health (PubMed).[1][2] [Link]

-

LC-MS/MS Methodology. Simultaneous quantification of dextromethorphan and its metabolites in human plasma.[1][2] Journal of Chromatography B. (Cited via ScienceDirect/PubMed).[1][2] [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics of dextromethorphan and metabolites in humans: influence of the CYP2D6 phenotype and quinidine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 右啡烷-d 3 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

Technical Monograph: Dextrorphan-d3 Physicochemical Profile & Bioanalytical Application

Executive Summary

Dextrorphan-d3 (N-methyl-d3) is the stable isotope-labeled analog of Dextrorphan, the primary active metabolite of the antitussive Dextromethorphan. In pharmaceutical and clinical research, Dextrorphan-d3 serves as the critical Internal Standard (IS) for the precise quantification of Dextrorphan in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Its primary utility lies in phenotyping Cytochrome P450 2D6 (CYP2D6) activity. Because the conversion of Dextromethorphan to Dextrorphan is mediated exclusively by CYP2D6, the metabolic ratio of these two compounds is a gold-standard biomarker for stratifying patients into metabolizer classes (Poor, Intermediate, Extensive, Ultra-rapid). This guide details the physicochemical properties, metabolic context, and validated bioanalytical protocols for Dextrorphan-d3.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

Dextrorphan-d3 is chemically distinct due to the substitution of three hydrogen atoms with deuterium on the N-methyl group. This isotopic labeling increases the molecular weight by 3 Daltons relative to the unlabeled analyte, allowing for mass spectral differentiation while maintaining near-identical chromatographic behavior.

Table 1: Chemical Specifications

| Property | Specification |

| Chemical Name | (+)-3-Hydroxy-N-(methyl-d3)-morphinan |

| Common Synonyms | Dextrorphan-d3; DXO-d3 |

| CAS Number (Free Base) | 524713-57-3 |

| CAS Number (Tartrate) | 1426174-16-4 |

| Molecular Formula | C₁₇H₂₀D₃NO |

| Molecular Weight | 260.39 g/mol |

| Isotopic Purity | ≥ 99% Deuterium |

| Chemical Purity | ≥ 98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water (Free base) |

| pKa | ~8.3 (Amine), ~9.5 (Phenol) [Estimated based on Dextrorphan] |

| Storage | -20°C (Protect from light and moisture) |

Structural Insight

The deuterium label is located on the N-methyl group. This positioning is strategic; it is metabolically stable under standard extraction conditions but is lost during specific mass spectrometric fragmentation pathways (e.g., loss of the amine bridge), which has implications for MRM transition selection (see Section 4).

Metabolic Context: The CYP2D6 Probe

Dextrorphan is the O-demethylated metabolite of Dextromethorphan. This reaction is highly specific to the polymorphic enzyme CYP2D6. Dextrorphan is subsequently glucuronidated by UGT enzymes or N-demethylated by CYP3A4.

Diagram 1: Dextromethorphan Metabolic Pathway

Figure 1 illustrates the conversion of Dextromethorphan to Dextrorphan and the role of Dextrorphan-d3 as the internal standard for the metabolite.

Caption: CYP2D6-mediated O-demethylation is the rate-limiting step. Dextrorphan-d3 mimics the analyte (DX) to correct for matrix effects during analysis.

Bioanalytical Application: LC-MS/MS Protocol

The quantification of Dextrorphan in plasma or urine requires a validated method capable of distinguishing the analyte from its deuterated standard. The following protocol is synthesized from standard bioanalytical workflows [1, 2].

Mass Spectrometry (MS/MS) Parameters

The method relies on Multiple Reaction Monitoring (MRM) .[1]

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Mechanism: Protonation of the tertiary amine to form [M+H]⁺.

Critical Technical Note on Transitions: The primary fragment ion for morphinans often results from the cleavage of the piperidine ring, which may involve the loss of the N-methyl group.

-

Dextrorphan (Unlabeled): Precursor 258.2 → Product 157.1

-

Dextrorphan-d3 (Labeled): Precursor 261.2 → Product 157.1

Note: Although both transitions yield the same product ion (m/z 157), the precursor masses differ by 3 Da. The first quadrupole (Q1) provides the necessary selectivity. If the fragmentation pathway retained the N-methyl group, the product ion for d3 would be 160.1. However, the 261→157 transition is commonly cited and offers high sensitivity [3].

| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) |

| Dextrorphan | 258.2 | 157.1 | ~40 |

| Dextrorphan-d3 | 261.2 | 157.1 | ~40 |

Chromatographic Conditions

Dextrorphan is a basic compound. To ensure sharp peak shapes and retention on C18 columns, the mobile phase must be either high pH (ammonium bicarbonate) or acidic (formic acid).

-

Column: C18 (e.g., Phenomenex Kinetex or Thermo Accucore), 2.1 x 50 mm, 2.6 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 - 0.6 mL/min.

Experimental Workflow Diagram

Figure 2 outlines the step-by-step sample preparation and analysis workflow.

Caption: Validated workflow for total Dextrorphan quantification. Hydrolysis step is mandatory for urine analysis to cleave glucuronides.

Handling, Stability, and Safety

Stability

Deuterium labels on the methyl group are chemically stable and do not undergo exchange in protic solvents (methanol/water) under standard storage conditions.

-

Stock Solutions: Stable for >12 months at -20°C in Methanol [4].

-

Working Solutions: Prepare fresh weekly or store at 4°C.

Safety & Regulation

-

Hazards: Dextrorphan is an NMDA receptor antagonist.[2][3] While less potent than some opioids, it should be handled with standard PPE (gloves, safety glasses, fume hood).

-

Regulatory Status: Dextrorphan itself is generally unscheduled in the US (unlike Levorphanol), but it is a controlled substance in some jurisdictions. Researchers must verify local compliance.

References

-

Thermo Fisher Scientific. (2012). Fast, Reproducible LC-MS/MS Analysis of Dextromethorphan and Dextrorphan.[4][5] Application Note. Link

-

Eichhold, T. H., et al. (1997).[4] Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 32(11), 1205-1211.[4] Link

-

Vlase, L., et al. (2010). Simultaneous quantification of dextromethorphan and its metabolites... in human plasma by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Cayman Chemical. (2023). Dextrorphan-d3 (tartrate) Product Information & Safety Data Sheet. Link

-

PubChem. (2024). Dextrorphan-d3 Compound Summary. National Library of Medicine.[6] Link

Sources

- 1. Simultaneous determination of dextromethorphan and dextrophan in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dextromethorphan CAS#: 125-71-3 [m.chemicalbook.com]

- 3. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of dextromethorphan and dextrorphan in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dextromethorphan-d3 | C18H25NO | CID 12116689 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dextrorphan-d3: A Technical Guide to its Structure, Synthesis, and Application as an Internal Standard in Bioanalysis

Executive Summary: This guide provides a comprehensive technical overview of Dextrorphan-d3 (DXO-d3), a stable isotope-labeled analog of Dextrorphan. We will delve into its molecular structure, the rationale for its use, its chemical synthesis, and its critical application as an internal standard in modern bioanalytical techniques. This document is intended for researchers, analytical chemists, and drug development professionals who require a deep understanding of how to leverage DXO-d3 for the precise and accurate quantification of dextrorphan in complex biological matrices.

Introduction: The Bioanalytical Challenge of Dextrorphan

Dextromethorphan (DXM) is a widely used over-the-counter antitussive agent.[1] Its primary pharmacological activity is mediated not only by the parent drug but also by its principal active metabolite, Dextrorphan (DXO).[2][3] The metabolic conversion from DXM to DXO is accomplished via O-demethylation, a reaction catalyzed predominantly by the polymorphic cytochrome P450 enzyme, CYP2D6.[2][4] Given that DXO itself is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, its accurate quantification in biological fluids is paramount for pharmacokinetic (PK) studies, drug metabolism research, and clinical/forensic toxicology.[2][5][6][7]

Quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose.[2][8] However, the accuracy of these methods can be compromised by variations in sample preparation, matrix effects, and instrument response. To correct for these variables, an internal standard (IS) is employed. The ideal IS mimics the analyte's chemical and physical properties as closely as possible. A stable isotope-labeled (SIL) internal standard, such as Dextrorphan-d3, represents the pinnacle of this approach, as it is chemically identical to the analyte but distinguishable by mass.

Caption: Metabolic conversion of Dextromethorphan to Dextrorphan.

Molecular Structure and Physicochemical Properties

Dextrorphan-d3 is a deuterated form of dextrorphan where the three hydrogen atoms of the N-methyl group are replaced with deuterium atoms.[1][9] This substitution increases the molecular weight by three Daltons without significantly altering the chemical properties, making it an ideal internal standard.

Caption: General synthetic workflow for Dextrorphan-d3.

Structural Characterization

Post-synthesis, rigorous characterization is essential to confirm the structure and purity of the final product.

-

Mass Spectrometry (MS): This is used to confirm the correct molecular weight and the incorporation of the three deuterium atoms. The molecular ion peak will appear at m/z 261.20, corresponding to the [M+H]⁺ adduct, a +3 Da shift from unlabeled dextrorphan (m/z 258.18). [7][10]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of a proton signal for the N-methyl group (typically around 2.3-2.9 ppm), confirming successful deuteration. [11][12]

Application in Quantitative Bioanalysis: A Self-Validating System

The primary utility of Dextrorphan-d3 is as an internal standard for the quantification of dextrorphan in biological samples. [9][13]Its use creates a self-validating system where the SIL-IS co-elutes with the analyte and experiences identical conditions during extraction, chromatography, and ionization, thereby correcting for any potential sample loss or matrix-induced signal suppression/enhancement.

Caption: Principle of SIL-IS use in LC-MS analysis.

Experimental Protocol: Quantification of Dextrorphan in Human Plasma

This section outlines a typical, validated protocol for the analysis of dextrorphan in plasma using Dextrorphan-d3.

1. Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Dextrorphan and Dextrorphan-d3 (e.g., 1 mg/mL in methanol).

-

Create a series of calibration standards by spiking blank human plasma with known concentrations of Dextrorphan (e.g., 0.2 - 80 ng/mL). [7]* Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Dextrorphan-d3 internal standard working solution (e.g., at 500 ng/mL). Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Conditions:

Parameter Example Value Column C18 reverse-phase (e.g., Zorbax Extend C18) Mobile Phase Methanol / Water / 0.1% Formic Acid (e.g., 70:30 v/v) Flow Rate 0.5 mL/min Injection Volume 5 µL | Column Temp. | 40°C |

-

Mass Spectrometric Conditions:

Parameter Dextrorphan (Analyte) Dextrorphan-d3 (IS) Ionization Mode Positive Electrospray (ESI+) Positive Electrospray (ESI+) Analysis Mode Selected Reaction Monitoring (SRM) Selected Reaction Monitoring (SRM) Precursor Ion (Q1) m/z 258.2 m/z 261.2 Product Ion (Q3) m/z 157.1 m/z 157.1 | Collision Energy | Optimized for transition | Optimized for transition |

Causality Note: The precursor ions represent the protonated molecules [M+H]⁺. The +3 Da shift for the IS is clearly visible. The product ion (m/z 157.1) results from a characteristic fragmentation of the morphinan structure, which is common to both the analyte and the IS as the deuterium label is not on the fragmented portion. [7] 4. Data Processing and Quantification:

-

Integrate the peak areas for both the Dextrorphan and Dextrorphan-d3 SRM transitions.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.

-

Determine the concentration of Dextrorphan in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Conclusion

Dextrorphan-d3 is an indispensable tool for modern bioanalysis. Its structure, with three stable deuterium isotopes on the N-methyl group, provides the necessary mass shift for MS detection while preserving the chemical identity of the parent molecule. This allows it to function as a near-perfect internal standard, ensuring the highest level of accuracy and precision in the quantification of dextrorphan for pharmacokinetic, metabolic, and toxicological research. The principles and protocols described herein underscore its role in producing reliable, high-quality data essential for drug development and clinical studies.

References

-

Veeprho. Dextrorphan-D3 D-Tartrate | CAS 524713-59-5. [Link]

-

Bertin Bioreagent. Dextromethorphan-d3 (CRM). [Link]

-

Axios Research. Dextrorphan-d3 Tartrate - CAS - 524713-59-5. [Link]

-

SynZeal. Dextromethorphan EP Impurity B D3 | 524713-57-3. [Link]

-

MDPI. Determination of Dextromethorphan and Dextrorphan in Urine Using Bar Adsorptive Microextraction Followed by Gas Chromatography–Mass Spectrometry Analysis. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Dextromethorphan. [Link]

-

Instytut Ekspertyz Sądowych. PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION. [Link]

-

Instytut Ekspertyz Sądowych. PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION. [Link]

-

Semantic Scholar. Synthesis of deuterated dextromethorphan derivatives. [Link]

-

PubChem - NIH. Dextromethorphan-d3. [Link]

-

ResearchGate. Structural investigation of dextromethorphan using mass spectrometry and thermal analyses combined with MO calculations. [Link]

-

Wikipedia. Dextrorphan. [Link]

-

PubChem - NIH. Dextrorphan-d3. [Link]

-

PubMed. [Determination of dextrorphan in human plasma and pharmacokinetic study]. [Link]

-

Semantic Scholar. Pharmacokinetics of dextromethorphan and dextrorphan: a single dose comparison of three preparations in human volunteers. [Link]

-

FooDB. Showing Compound Dextromethorphan (FDB022738). [Link]

-

ResearchGate. NMR spectra of N-CD 3-dextromethorphan HCl (bottom) and the spectrum.... [Link]

Sources

- 1. Dextromethorphan-d3 (CRM) - Analytical Standards - CAT N°: ISO60204 [bertin-bioreagent.com]

- 2. mdpi.com [mdpi.com]

- 3. Dextrorphan - Wikipedia [en.wikipedia.org]

- 4. Showing Compound Dextromethorphan (FDB022738) - FooDB [foodb.ca]

- 5. arch.ies.gov.pl [arch.ies.gov.pl]

- 6. PHARMACOKINETIC STUDY OF DEXTROMETHORPHAN WITH URINARY EXCRETION [arch.ies.gov.pl]

- 7. [Determination of dextrorphan in human plasma and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. helixchrom.com [helixchrom.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Dextrorphan-d3 | C17H23NO | CID 12116690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. 右啡烷-d 3 100 μg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

Dextrorphan-d3: Mechanism of Action & Bioanalytical Application

Topic: Dextrorphan-d3 Mechanism of Action Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, DMPK Professionals

A Technical Guide to Pharmacological Targets and Isotope Dilution Mass Spectrometry

Executive Summary & Core Distinction

In the context of high-precision drug development, Dextrorphan-d3 serves a dual mechanistic role depending on the frame of reference. It is critical for researchers to distinguish between the pharmacological mechanism of the analyte (Dextrorphan) and the analytical mechanism of the reagent (Dextrorphan-d3).

-

Pharmacological Context: Dextrorphan (the non-deuterated parent) is the active O-demethylated metabolite of Dextromethorphan (DXM).[1] It acts primarily as a non-competitive NMDA receptor antagonist and a Sigma-1 receptor agonist.[2][3]

-

Analytical Context: Dextrorphan-d3 is a stable isotope-labeled internal standard (IS).[1] Its "mechanism" is physicochemical: it mirrors the extraction recovery and ionization efficiency of Dextrorphan in biological matrices while remaining spectrally distinct, enabling precise quantification via Isotope Dilution Mass Spectrometry (IDMS).

Pharmacological Mechanism of Action (The Analyte)

Understanding the biology of Dextrorphan is essential for interpreting the quantitative data derived from using Dextrorphan-d3.

Primary Signaling Pathways

Dextrorphan exhibits a distinct receptor profile compared to its parent, Dextromethorphan. While DXM is a potent SERT/NET inhibitor, Dextrorphan shifts affinity toward glutamatergic and sigma receptor modulation.

| Receptor Target | Action | Ki (nM) | Physiological Effect |

| NMDA Receptor | Non-competitive Antagonist | 486 – 906 | Blocks Ca²⁺ influx; neuroprotection; dissociative effects at high doses.[1] |

| Sigma-1 Receptor | Agonist | 118 – 481 | Modulates Ca²⁺ signaling; promotes BDNF expression; antidepressant-like activity.[1] |

| SERT / NET | Inhibitor (Weak) | > 1,000 | Minimal contribution compared to DXM; weak monoamine reuptake inhibition.[1] |

| µ-Opioid | Agonist (Negligible) | > 1,000 | Lacks significant opioid analgesia despite morphinan structure.[1] |

Mechanism Visualization (NMDA/Sigma-1)

The following diagram illustrates the dual modulation of neuronal excitability by Dextrorphan.[1]

Figure 1: Dextrorphan inhibits NMDA-mediated excitotoxicity while promoting Sigma-1 mediated neuroprotection.[1]

Analytical Mechanism of Action (The Standard)

Dextrorphan-d3 is the gold standard for quantifying Dextrorphan in plasma, urine, and CSF. Its utility relies on the principle that isotopologues behave identically in extraction and chromatography but are separable by mass.

The Principle of Isotope Dilution (IDMS)

In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely compromise accuracy.[1] Dextrorphan-d3 corrects for this via the following mechanism:

-

Co-Extraction: Dextrorphan-d3 is added to the sample before preparation.[1] Any loss during protein precipitation or SPE affects the analyte and the standard equally.

-

Co-Elution: The deuterium label (typically N-CD3) causes a negligible shift in retention time on C18 columns.[1] Both compounds enter the ion source simultaneously.[4]

-

Co-Ionization: Both compounds experience the exact same matrix suppression/enhancement environment in the electrospray (ESI) source.

-

Mass Differentiation: The Mass Spectrometer filters them separately (Precursor 258 vs. 261), allowing the ratio of signals to determine the concentration.

Physicochemical Properties[5][6]

-

Chemical Name: (+)-3-hydroxy-N-[methyl-d3]-morphinan[1]

-

Molecular Formula: C₁₇H₂₀D₃NO[1]

-

Molecular Weight: 260.39 g/mol (vs. 257.37 for Dextrorphan)[1]

-

pKa: ~9.2 (Amine), ~11 (Phenol) – Requires high pH mobile phase or acidic extraction.[1]

Experimental Protocol: LC-MS/MS Quantification

This protocol provides a validated workflow for quantifying Dextrorphan using Dextrorphan-d3 in human plasma.[1]

Reagents & Standards

-

Internal Standard: Dextrorphan-d3 (100 µg/mL in Methanol).[1][4]

-

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Protein Precipitation)

-

Aliquot: Transfer 100 µL of plasma to a 96-well plate.

-

Spike: Add 10 µL of Dextrorphan-d3 working solution (50 ng/mL).

-

Precipitate: Add 400 µL of ice-cold Acetonitrile.

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifuge: 4,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 2 µL of the supernatant directly into the LC-MS/MS.

Mass Spectrometry Parameters (MRM)

The following transitions are critical for specificity. Note that the primary fragment (m/z 157) often involves the loss of the N-methyl group. If the label is on the N-methyl, the fragment mass may be identical for analyte and IS. Therefore, chromatographic resolution or unique parent selection is vital.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Dextrorphan | 258.2 [M+H]⁺ | 157.1 | 48 | Quantifier |

| Dextrorphan | 258.2 [M+H]⁺ | 133.1 | 38 | Qualifier |

| Dextrorphan-d3 | 261.2 [M+H]⁺ | 157.1 | 48 | IS Quantifier |

Note: While the product ion (157.[1][4]1) is nominally the same, the Q1 selection (258 vs 261) ensures channel separation.[1]

Bioanalytical Workflow Diagram

Figure 2: LC-MS/MS Workflow utilizing Dextrorphan-d3 for Isotope Dilution quantification.

References

-

Mechanism of Action of Dextromethorphan. Pharmacy Freak. (2025). Pharmacological profile of Dextromethorphan and Dextrorphan at NMDA and Sigma-1 receptors.

-

Dextrorphan-d3 (Tartrate) Product Information. Cayman Chemical. Technical specifications and application as an internal standard.

-

Enantiomeric Analysis of Dextromethorphan & Levomethorphan by LC-MS/MS. Phenomenex. Detailed MRM transitions and chromatographic conditions.

-

Simultaneous quantification of dextromethorphan and its metabolites. Journal of Chromatography B. (2010). Validation of UPLC-MS/MS method using deuterated internal standards.

-

Dextromethorphan Mechanism and Side Effects. ResearchGate. Binding affinities for NMDA and Sigma receptors.[2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Isotopic Labeling of Dextrorphan (Dextrorphan-d3)

Synthesis, Validation, and Bioanalytical Application [1]

Executive Summary & Strategic Framework

Dextrorphan-d3 (17-(methyl-d3)-morphinan-3-ol) serves as the critical stable isotope-labeled internal standard (SIL-IS) for the quantification of Dextrorphan, the active O-demethylated metabolite of the antitussive Dextromethorphan.[1]

In high-throughput drug development and pharmacokinetic (PK) profiling, the accuracy of LC-MS/MS assays is frequently compromised by matrix effects—ion suppression or enhancement caused by co-eluting phospholipids and endogenous salts.[1] Dextrorphan-d3 provides the necessary physiochemical mimicry to normalize these variances.[1]

Core Technical Value:

-

Retention Time Locking: The deuterium label (

) alters the lipophilicity negligibly, ensuring the IS co-elutes with the analyte, thereby experiencing the exact same ionization environment.[1] -

Metabolic Stability: The

bond is shorter and stronger than the

Retrosynthetic Analysis & Pathway Design[1]

To synthesize Dextrorphan-d3 with high isotopic purity (>99% atom % D), we employ a Convergent

The morphinan skeleton is complex to construct de novo. Therefore, the most efficient pathway utilizes Nordextrorphan (17-normorphinan-3-ol) as the advanced intermediate.[1] The label is introduced in the final step via nucleophilic substitution using Iodomethane-d3 .

Pathway Logic (Graphviz Visualization)

Figure 1: Convergent synthesis pathway for Dextrorphan-d3 via N-alkylation of Nordextrorphan.[1]

Detailed Experimental Protocol

Phase 1: Precursor Preparation

Note: Nordextrorphan is commercially available.[1] If starting from Dextromethorphan, an N-demethylation (using chloroformates) followed by O-demethylation (using

Phase 2: The Labeling Reaction ( -Methylation)

Objective: Selective alkylation of the secondary amine without affecting the phenolic hydroxyl group.[1]

Reagents:

-

Substrate: Nordextrorphan (1.0 eq)[1]

-

Labeling Agent: Iodomethane-d3 (

, >99.5 atom % D) (1.1 eq)[1] -

Base: Potassium Carbonate (

, anhydrous) (2.0 eq)[1] -

Solvent: Acetonitrile (ACN, HPLC Grade) or DMF.[1]

Step-by-Step Methodology:

-

System Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

) to maintain an inert atmosphere.[1] -

Dissolution: Charge the flask with Nordextrorphan (e.g., 257 mg, 1.0 mmol) and anhydrous ACN (10 mL). Stir until fully dissolved.

-

Base Addition: Add anhydrous

(276 mg, 2.0 mmol). The base acts as a proton scavenger for the-

Expert Insight: We use

rather than stronger bases (like

-

-

Reagent Addition: Cool the mixture to 0°C in an ice bath. Add Iodomethane-d3 (

) dropwise via a syringe.[1] -

Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 60°C) for 2-4 hours. Monitor progress via TLC (CHCl3:MeOH:NH4OH, 90:10:1).

-

Workup:

Phase 3: Purification & Salt Formation

The crude product may contain trace

-

Purification: Flash column chromatography on silica gel.[1]

-

Salt Formation (Optional but Recommended): Dissolve the free base in Ethanol and add L-Tartaric acid (1.0 eq) to precipitate Dextrorphan-d3 Tartrate . This improves stability and handling.[1]

Analytical Validation (E-E-A-T)

Trustworthiness in synthesis is established through multi-modal validation.[1]

Nuclear Magnetic Resonance (NMR)[1][2][3]

-

1H-NMR (DMSO-d6):

-

Diagnostic Check: The disappearance of the

signal from Nordextrorphan. -

Isotopic Confirmation: Crucially, the standard singlet for

(typically around -

Structural Integrity: Aromatic protons (3H, m, 6.7-7.1 ppm) and the phenolic -OH singlet should remain intact.[1]

-

Mass Spectrometry (MS)[1][4][5][6][7][8]

-

Technique: Direct Infusion ESI-MS (Positive Mode).[1]

-

Expected Mass:

-

Criteria: The abundance of the unlabeled (M0) peak at m/z 258 must be <0.5% to prevent interference with the analyte quantification.

Bioanalytical Application: LC-MS/MS Workflow

Context: This protocol is designed for quantifying Dextrorphan in human plasma/urine to assess CYP2D6 phenotype status.[1][3]

Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization | ESI Positive (ESI+) |

MRM Transitions (Quantification)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dextrorphan | 258.2 | 157.1 | 35 |

| Dextrorphan-d3 (IS) | 261.2 | 157.1 | 35 |

Note: The product ion (157.1) represents the stable morphinan core fragment, which remains unlabeled in the -d3 variant if the label is on the N-methyl group.[1] Wait—if the label is on the N-methyl, and the fragmentation loses the amine/methyl bridge, the fragment might be identical.[1] However, usually, the fragment containing the label is monitored if specific, or the parent shift is sufficient.[1] For Dextrorphan, the 157 fragment loses the nitrogen bridge, so the fragment masses are often identical.[1] Separation relies on the Precursor selection (261 vs 258).[1]

Workflow Diagram

Figure 2: LC-MS/MS bioanalytical workflow utilizing Dextrorphan-d3 as the Internal Standard.[1][4][5]

References

-

Bölcskei, H. et al. (2008).[1][5] Synthesis of deuterated dextromethorphan derivatives. ARKIVOC, (iii), 182-193.[1][2] Link

- Core Reference for Synthesis: Describes the specific N-methylation of N-desmethyl-dextromethorphan using Iodomethane-d3 and Potassium Carbon

-

Eichhold, T.H. et al. (1997).[1][5] Highly sensitive high-performance liquid chromatographic-tandem mass spectrometric method for the analysis of dextromethorphan and dextrorphan in human plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 698(1-2), 147-154.[1][5] Link

- Core Reference for Bioanalysis: Establishes the LC-MS/MS methodology and the necessity of deuter

-

Cayman Chemical. Dextrorphan-d3 (tartrate) Product Information & Safety Data Sheet. Link

-

Validation Source: Confirms the commercial standard structure (N-methyl-d3) and CAS 1426174-16-4.[1]

-

-

Lutz, U. et al. (2004).[1] Simultaneous determination of dextromethorphan and its metabolites in human plasma and urine by LC-MS/MS. Journal of Chromatography B, 807(2), 213-221.[1] Link

-

Application: Demonstrates the use of morphinan metabolites in CYP2D6 phenotyping.[3]

-

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A sensitive LC-MS/MS assay for the determination of dextromethorphan and metabolites in human urine--application for drug interaction studies assessing potential CYP3A and CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. EP3478664A1 - Methods for the synthesis of deuterated dextromethorphan - Google Patents [patents.google.com]

Technical Guide: Metabolic Fate and Bioanalytical Utility of Dextrorphan-d3

Topic: Dextrorphan-d3 Metabolic Fate Content Type: Technical Guide / Whitepaper[1]

Executive Summary

Dextrorphan-d3 (DXO-d3) is the deuterated isotopologue of dextrorphan, the pharmacologically active metabolite of dextromethorphan (DXM).[1] While primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS bioanalysis, its metabolic trajectory offers a distinct case study in isotope-dependent biotransformation.[1]

This guide details the metabolic fate of Dextrorphan-d3, focusing on the preservation versus loss of the isotopic label across Phase I and Phase II pathways. It provides researchers with the mechanistic causality required to interpret pharmacokinetic data and design robust quantification protocols.

Chemical Identity and Isotopic Architecture

To understand the metabolic fate, one must first define the position of the isotopic label relative to the metabolic sites of action.

-

Compound: Dextrorphan-d3 (N-methyl-d3)[1]

-

Chemical Name: (+)-17-(methyl-d3)-morphinan-3-ol[1]

-

Label Position: The deuterium atoms are located exclusively on the N-methyl group.[1]

-

Key Structural Feature: The 3-hydroxyl group is the primary site for Phase II conjugation, while the N-methyl group is the target for Phase I oxidative dealkylation.

| Property | Data |

| Molecular Formula | C₁₇H₂₀D₃NO |

| Monoisotopic Mass | ~260.20 Da |

| Precursor Ion (M+H)⁺ | ~261.21 Da |

| LogP | ~2.6 (Lipophilic) |

| pKa | ~9.2 (Amine), ~10.3 (Phenol) |

Metabolic Fate: Pathways and Mechanisms

The metabolic clearance of Dextrorphan-d3 follows two divergent pathways governed by the stability of the C-D bond and the specific enzymes involved.

Phase II: Glucuronidation (Major Pathway)

Mechanism: Conjugation Enzymes: UGT2B15 (Primary), UGT2B17, UGT1A9 Fate of Label: Retained [1]

The predominant metabolic route for dextrorphan is O-glucuronidation at the 3-hydroxyl position.[1] This reaction is catalyzed primarily by UDP-glucuronosyltransferase 2B15 (UGT2B15).[1]

-

Reaction: Transfer of glucuronic acid to the phenolic oxygen.

-

Isotopic Impact: The reaction occurs distal to the N-methyl-d3 label.[1] No C-D bonds are broken.[1]

-

Product: Dextrorphan-d3-O-glucuronide.[1]

-

Analytical Consequence: The resulting metabolite retains the +3 Da mass shift (M+H⁺ ≈ 437.21), making it distinguishable from endogenous dextrorphan glucuronide.[1]

Phase I: N-Demethylation (Minor Pathway)

Mechanism: Oxidative Dealkylation Enzymes: CYP3A4 (Primary), CYP3A5 Fate of Label: LOST [1]

A secondary pathway involves the removal of the N-methyl group to form 3-hydroxymorphinan (3-HM).[1]

-

Reaction: Hydroxylation of the N-methyl group followed by spontaneous collapse to the secondary amine and formaldehyde-d2.

-

Isotopic Impact: This pathway directly attacks the labeled site.[1] The N-CD3 group is cleaved off.[1]

-

Product: Unlabeled 3-hydroxymorphinan.[1]

-

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond.[1] Consequently, the rate of N-demethylation for Dextrorphan-d3 is slower than for unlabeled dextrorphan (Primary KIE).[1] This may result in a slightly longer half-life or "metabolic switching," where a higher fraction of the drug is shunted toward the glucuronidation pathway compared to the non-deuterated analog.

Visualization of Metabolic Fate

Figure 1: Metabolic divergence of Dextrorphan-d3.[1] Note the loss of the deuterium label in the oxidative pathway.

Experimental Protocol: LC-MS/MS Bioanalysis

When using Dextrorphan-d3 as an Internal Standard (IS), the protocol must account for the fragmentation patterns where the label might be lost, ensuring specificity.

Sample Preparation (Solid Phase Extraction)

This protocol minimizes matrix effects (phospholipids) which can suppress the ionization of the morphinan ring.[1]

-

Aliquot: Transfer 100 µL human plasma to a 96-well plate.

-

IS Addition: Add 10 µL Dextrorphan-d3 working solution (100 ng/mL in MeOH).

-

Pre-treatment: Add 300 µL 4% H₃PO₄ to ionize the amine (ensure pH < 4).[1]

-

Loading: Load onto a Mixed-Mode Cation Exchange (MCX) SPE plate.

-

Wash 1: 500 µL 2% Formic Acid (removes acidic interferences).[1]

-

Wash 2: 500 µL Methanol (removes neutral lipophiles).[1]

-

Elution: 2 x 200 µL 5% NH₄OH in Methanol (elutes basic analytes).

-

Reconstitution: Evaporate to dryness and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3 minutes.

MRM Transitions & Data Interpretation

The choice of product ion is critical. The common fragment at m/z 157 corresponds to the phenanthrene ring system after the loss of the nitrogen bridge.

Critical Insight: If the fragmentation cleaves the nitrogen bridge (which carries the methyl-d3 group), the resulting fragment ion (m/z 157) will be identical for both Dextrorphan and Dextrorphan-d3. Specificity is maintained solely by the precursor ion selection.[1]

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Structural Note |

| Dextrorphan | 258.2 | 157.1 | 35 | Loss of N-bridge (C₃H₇N) |

| Dextrorphan-d3 | 261.2 | 157.1 | 35 | Loss of N-bridge (C₃H₄D₃N) |

| 3-Hydroxymorphinan | 244.2 | 157.1 | 35 | Unlabeled metabolite |

Note: Some methods may use the m/z 133 fragment.[1] Always verify fragmentation experimentally on your specific instrument.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12116690, Dextrorphan-d3. Retrieved January 31, 2026, from [Link][1]

-

Yu, S., & Hou, Z. (2010).[1] Simultaneous quantification of dextromethorphan and its metabolites in human plasma by UPLC-MS/MS. Journal of Chromatography B. Retrieved January 31, 2026, from [Link]

-

Court, M. H., et al. (2014).[1] Identification of UGT2B15 as a Target for IGF1 and Insulin Action (Context: UGT2B15 substrate specificity). MDPI.[1] Retrieved January 31, 2026, from [Link][1]

Sources

A Technical Guide to Dextrorphan-d3: Synthesis, Characterization, and Application as an Internal Standard in Mass Spectrometry

This guide provides an in-depth examination of Dextrorphan-d3 (Dextrorphan-(methyl-d3)), a critical tool in modern analytical chemistry and drug metabolism studies. We will explore its physicochemical properties, the rationale for its use as a stable isotope-labeled internal standard, its chemical synthesis, and a detailed workflow for its application in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Analytical Imperative for Isotopic Labeling

Dextrorphan is the primary active metabolite of the widely used antitussive (cough suppressant) drug, dextromethorphan.[1] Accurate quantification of dextromethorphan and dextrorphan in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[1][2][3] However, quantitative analysis in complex biological samples like plasma or urine is fraught with challenges, including sample loss during extraction and matrix effects (ion suppression or enhancement) in mass spectrometry.[4][5]

To overcome these challenges, the principle of isotope dilution mass spectrometry is employed. This technique relies on the use of a stable isotope-labeled internal standard (SIL-IS), a compound that is chemically identical to the analyte but has a slightly higher mass due to the incorporation of heavy isotopes like deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[6] Dextrorphan-d3, where the three hydrogen atoms of the N-methyl group are replaced with deuterium, serves as the ideal internal standard for the quantification of dextrorphan.[7][8] Because it co-elutes with the unlabeled analyte and experiences identical extraction losses and matrix effects, it provides a highly reliable method for correcting analytical variability.[6][9]

Physicochemical and Identification Data

Accurate identification and characterization are paramount. The key properties of Dextrorphan-d3 are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (9α,13α,14α)-17-(Methyl-d3)-morphinan-3-ol | [10] |

| Synonyms | Dextrorphan-(methyl-d3), Dextromethorphan EP Impurity B-D3 | [7][8] |

| CAS Number | 524713-57-3 | [10] |

| Molecular Formula | C₁₇H₂₀D₃NO | [10] |

| Molecular Weight | 260.39 g/mol | [10] |

| Unlabeled CAS No. | 125-73-5 (Dextrorphan) | [10] |

| Salt Form CAS No. | 524713-59-5 (D-Tartrate Salt) | [7][11] |

The Rationale: Metabolic Pathway and the Role of an Internal Standard

Dextromethorphan undergoes extensive first-pass metabolism in the liver, primarily through O-demethylation by the cytochrome P450 enzyme CYP2D6 to form dextrorphan.[1] A secondary pathway involves N-demethylation by CYP3A4 to form 3-methoxymorphinan.[1] Understanding this pathway is crucial for interpreting pharmacokinetic data.

Caption: Metabolic conversion of Dextromethorphan to Dextrorphan.

In an analytical workflow, Dextrorphan-d3 is added at a known concentration to every sample at the very beginning of the preparation process. Any subsequent loss of sample during extraction, or any signal suppression during analysis, will affect both the analyte (Dextrorphan) and the internal standard (Dextrorphan-d3) equally. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, thereby canceling out the variability and ensuring high accuracy and precision.[4]

Synthesis and Characterization

The synthesis of Dextrorphan-d3 is typically achieved from a common precursor, ensuring structural identity with the target analyte except for the isotopic label.

Synthetic Pathway

A common route involves the O-demethylation of N-CD3-dextromethorphan.[12] The N-trideuteromethyl group is introduced by methylating the N-desmethyl precursor with a deuterated methylating agent like iodomethane-d3.[12]

Caption: Synthetic route for Dextrorphan-d3.

Experimental Protocol: Synthesis of Dextrorphan-d3

This protocol is a representative synthesis adapted from published literature and should be performed by qualified personnel in a suitable laboratory setting.[12]

-

N-Methylation:

-

Dissolve N-desmethyl-dextromethorphan in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the secondary amine.

-

Introduce iodomethane-d3 (CD₃I) to the reaction mixture. The deprotonated amine will act as a nucleophile, attacking the iodomethane-d3 to form the N-trideuteromethyl group.

-

Monitor the reaction to completion using a suitable technique (e.g., Thin Layer Chromatography or LC-MS).

-

Upon completion, quench the reaction and perform an aqueous workup followed by extraction and purification to isolate N-CD3-dextromethorphan.

-

-

O-Demethylation:

-

Dissolve the purified N-CD3-dextromethorphan from the previous step in a suitable solvent.

-

Add a demethylating agent, such as hydrobromic acid (HBr) or boron tribromide (BBr₃).

-

Heat the reaction mixture to facilitate the cleavage of the methyl ether on the phenolic ring.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, neutralize the reaction and perform an extraction to isolate the crude Dextrorphan-d3.

-

Purify the final product using column chromatography or recrystallization to achieve high purity.

-

Analytical Characterization

The identity and purity of the synthesized Dextrorphan-d3 must be rigorously confirmed.

-

Mass Spectrometry (MS): This is the most definitive technique. The mass spectrum will show a molecular ion peak that is 3 Daltons higher than that of unlabeled dextrorphan, confirming the incorporation of three deuterium atoms. For LC-MS/MS, specific precursor-to-product ion transitions are monitored.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the absence of the characteristic N-methyl singlet peak found in unlabeled dextrorphan, confirming successful deuteration.[12]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dextrorphan | 258.2 | 157.1 |

| Dextrorphan-d3 (IS) | 261.2 | 160.1 |

Application Workflow: Quantitative Bioanalysis by LC-MS/MS

The primary application of Dextrorphan-d3 is in the quantitative analysis of dextrorphan in biological samples.

Caption: Workflow for bioanalysis using Dextrorphan-d3.

Detailed Protocol: Quantification of Dextrorphan in Human Plasma

This protocol is a representative example for research purposes.

-

Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of Dextrorphan-d3 in methanol at a concentration of 100 µg/mL.

-

Create a working internal standard solution by diluting the stock to 100 ng/mL in acetonitrile.[13]

-

Prepare calibration standards by spiking known concentrations of unlabeled dextrorphan into blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the working internal standard solution (Dextrorphan-d3, 100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[13]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[3]

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).[13]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[13]

-

Detection Mode: Multiple Reaction Monitoring (MRM), monitoring the transitions for both dextrorphan and Dextrorphan-d3 as listed in the table above.

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the dextrorphan and Dextrorphan-d3 MRM transitions.

-

Calculate the peak area ratio (Dextrorphan Area / Dextrorphan-d3 Area) for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the known concentration for the calibration standards.

-

Determine the concentration of dextrorphan in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

Dextrorphan-d3, identified by CAS number 524713-57-3, is an indispensable tool for the accurate and precise quantification of dextrorphan in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods effectively corrects for analytical variability, ensuring the generation of reliable data in pharmacokinetic, clinical, and forensic research. The well-defined synthetic route and clear analytical principles underpinning its application make it a cornerstone of modern bioanalysis.

References

-

Pharmaffiliates. (n.d.). Dextrorphan-d3. Retrieved from [Link]

-

Veeprho. (n.d.). Dextrorphan-D3 D-Tartrate. Retrieved from [Link]

-

Axios Research. (n.d.). Dextrorphan-d3 Tartrate. Retrieved from [Link]

-

Egyed, M., et al. (2008). Synthesis of deuterated dextromethorphan derivatives. ARKIVOC, 2008(iii), 182-193. Retrieved from [Link]

-

SynZeal. (n.d.). Dextromethorphan EP Impurity B D3. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Gatti, G., et al. (1993). Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients. Epilepsia, 34(5), 953-959. Retrieved from [Link]

-

Gous, T., et al. (2010). Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Chromatography B, 878(1), 59-67. Retrieved from [Link]

-

Silvasti, M., et al. (1987). Pharmacokinetics of dextromethorphan and dextrorphan: a single dose comparison of three preparations in human volunteers. International Journal of Clinical Pharmacology, Therapy and Toxicology, 25(9), 493-497. Retrieved from [Link]

-

Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]

-

Silvasti, M., et al. (1987). Pharmacokinetics of dextromethorphan and dextrorphan: a single dose comparison of three preparations in human volunteers. PubMed. Retrieved from [Link]

-

Schadel, M., et al. (1995). Pharmacokinetics of Dextromethorphan and Metabolites in Humans: Influence of the CYP2D6 Phenotype and Quinidine Inhibition. Journal of Clinical Psychopharmacology, 15(4), 263-269. Retrieved from [Link]

-

Rodrigues, M., et al. (2023). Determination of Dextromethorphan and Dextrorphan in Urine Using Bar Adsorptive Microextraction Followed by Gas Chromatography–Mass Spectrometry Analysis. Molecules, 28(19), 6825. Retrieved from [Link]

-

Koal, T., et al. (2004). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. Clinical Chemistry, 50(7), 1279-1282. Retrieved from [Link]

-

Dinis-Oliveira, R. J. (2020). Pharmacokinetics and pharmacodynamics of dextromethorphan: clinical and forensic aspects. Forensic Sciences Research, 5(3), 187-201. Retrieved from [Link]

-

Reitz, C., & Clarke, W. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

Sources

- 1. ricardinis.pt [ricardinis.pt]

- 2. Pharmacokinetics of dextromethorphan and dextrorphan in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. veeprho.com [veeprho.com]

- 8. Dextromethorphan EP Impurity B D3 | 524713-57-3 | SynZeal [synzeal.com]

- 9. researchgate.net [researchgate.net]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Dextrorphan-d3 Tartrate - CAS - 524713-59-5 | Axios Research [axios-research.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. assets.fishersci.com [assets.fishersci.com]

Ensuring Analytical Certainty: A Technical Guide to the Dextrorphan-d3 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Critical Role of a Certified Internal Standard

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic, metabolic, and forensic studies, the integrity of every data point is paramount. The quantification of dextromethorphan, a widely used antitussive agent, and its primary active metabolite, dextrorphan, is a common requirement.[1][2] Dextromethorphan is metabolized in the liver to dextrorphan, and this process is often used to assess the activity of the cytochrome P450 2D6 (CYP2D6) enzyme.[1][3] To achieve the necessary precision and accuracy in these analyses, especially when using powerful techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is indispensable.

Dextrorphan-d3, the deuterium-labeled analog of dextrorphan, serves this exact purpose.[4][5] By incorporating three deuterium atoms on the N-methyl group, the molecule becomes 3 Daltons heavier than its unlabeled counterpart. This mass shift allows it to be distinguished by a mass spectrometer while retaining nearly identical chemical and chromatographic properties. It co-elutes with the analyte of interest, experiencing the same sample preparation and ionization effects, thereby correcting for variations and ensuring analytical robustness.[6]

However, the mere availability of Dextrorphan-d3 is insufficient. Its utility is entirely dependent on its quality, which is meticulously documented in its Certificate of Analysis (CoA). This guide provides an in-depth exploration of the Dextrorphan-d3 CoA, explaining the science behind each analytical test and empowering the end-user to critically evaluate the quality of this vital analytical tool.

Deconstructing the Certificate of Analysis: A Framework for Quality

A Certificate of Analysis is not merely a datasheet; it is a formal declaration of a product's quality and compliance with established specifications.[7][8][9] For a certified reference material (CRM) like Dextrorphan-d3, the CoA represents a multi-faceted analytical validation of the material's identity, purity, and concentration.

Header Information: The Chain of Custody

The top section of any CoA establishes the material's unique identity and traceability.

| Parameter | Example | Significance |

| Product Name | Dextrorphan-d3 | Unambiguously identifies the material.[8] |

| Catalogue Number | D-041 | Supplier-specific identifier for ordering and tracking. |

| CAS Number | 524713-57-3 | A unique numerical identifier assigned by the Chemical Abstracts Service, ensuring global identification.[10] |

| Lot / Batch Number | F012345 | A unique code for a specific production batch, crucial for traceability and quality control investigations.[7][8] |

| Date of Manufacture | Jan-15-2026 | Indicates when the batch was produced. |

| Retest / Expiry Date | Jan-14-2029 | The date until which the manufacturer guarantees the product will meet specifications if stored correctly. |

This information is the bedrock of Good Laboratory Practice (GLP), ensuring that any analytical result can be traced back to a specific, well-characterized batch of internal standard.

Physicochemical Properties: The Foundational Data

This section provides the fundamental chemical identity of the compound.

| Parameter | Specification | Significance |

| Molecular Formula | C₁₇H₂₀D₃NO | Defines the elemental composition, explicitly noting the three deuterium (D) atoms.[5][10] |

| Molecular Weight | 260.39 g/mol | The calculated mass based on the molecular formula, a primary parameter for identity confirmation by mass spectrometry.[5][10] |

| Appearance | White to Off-White Crystalline Powder | A qualitative check for gross contamination or degradation. |

| Solubility | Soluble in Methanol, Chloroform | Provides practical information for preparing stock solutions. Dextrorphan is sparingly soluble in water.[11] |

Identity Confirmation: The Triad of Orthogonal Verification

Establishing the unequivocal identity of Dextrorphan-d3 requires a combination of analytical techniques that probe different molecular attributes. This orthogonal approach is a self-validating system, where each method corroborates the findings of the others.

Caption: Orthogonal workflow for identity confirmation.

A. Mass Spectrometry (MS): The Mass Fingerprint MS directly measures the mass-to-charge ratio (m/z) of the molecule, providing definitive confirmation of its molecular weight.

-

Causality: For Dextrorphan-d3, the expected protonated molecule [M+H]⁺ is ~261.4 m/z. This is precisely 3 Daltons heavier than the unlabeled Dextrorphan ([M+H]⁺ ≈ 258.4 m/z). This mass shift is the primary evidence of successful deuteration.

-

Protocol: See Section 3.2 for a detailed LC-MS/MS protocol.

-

CoA Specification: Mass Spectrum: Conforms to Structure

B. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The Structural Blueprint ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. It is arguably the most powerful tool for confirming the precise location of deuterium labeling.

-

Causality: Deuterium (²H) is NMR-inactive under ¹H acquisition parameters. The synthesis of Dextrorphan-d3 involves replacing the three protons on the N-methyl group with deuterium.[12] Therefore, the ¹H-NMR spectrum of Dextrorphan-d3 will show a characteristic absence of the N-methyl proton signal (a singlet typically appearing around 2.3 ppm in DMSO-d₆) that is present in the spectrum of unlabeled Dextrorphan.[13][14] The presence of all other expected peaks confirms the integrity of the core molecular structure.

-

Protocol: See Section 3.3 for a detailed ¹H-NMR protocol.

-

CoA Specification: ¹H-NMR Spectrum: Conforms to Structure

C. Infrared (IR) Spectroscopy While less specific than MS or NMR for this purpose, IR confirms the presence of key functional groups (e.g., O-H stretch from the phenol, C-H stretches, C-O stretches), verifying the overall molecular backbone.

Purity and Quantitative Analysis: The Core of Quality

This section quantifies the "goodness" of the material. For an internal standard, two types of purity are critical: chemical and isotopic.

A. Chemical Purity by HPLC/UPLC This determines the percentage of the material that is the target compound, separate from any process-related impurities or degradants.

-

Causality: High-Performance Liquid Chromatography (HPLC) separates compounds based on their affinity for a stationary phase (e.g., C18) and a mobile phase.[15] A high-purity standard will show a single major peak, with any other peaks being minimal. Common impurities could include starting materials from the synthesis, such as N-desmethyl-dextrorphan, or over-methylated byproducts.[12]

-

Protocol: See Section 3.1 for a detailed HPLC-UV protocol.

-

CoA Specification: Purity (by HPLC): ≥98.0%

B. Isotopic Purity (or Isotopic Enrichment) by LC-MS This is a critical parameter for a stable isotope-labeled standard. It measures the percentage of the material that contains the desired number of deuterium atoms.

-

Causality: High isotopic purity is essential to prevent "crosstalk" in the MS analysis. If the Dextrorphan-d3 standard contains a significant amount of unlabeled (d0) Dextrorphan, it will contribute to the signal at the analyte's mass channel, leading to an overestimation of the analyte's concentration. The analysis involves measuring the ion intensity ratio of the d3 species to any d0, d1, or d2 species.

-

Protocol: See Section 3.2 for a detailed LC-MS/MS protocol.

-

CoA Specification: Isotopic Purity: ≥99 atom % D or d0 content: <0.5%

C. Assay / Concentration For standards sold as solutions, the concentration is a certified value. For neat materials, an assay may be determined by mass balance or Quantitative NMR (qNMR). The mass balance approach calculates the assay by subtracting the sum of all impurity percentages (e.g., water, residual solvents, non-volatile residue) from 100%.

-

CoA Specification (for a solution): Concentration: 100.0 µg/mL ± 2.0 µg/mL[10]

Validated Analytical Methodologies: Step-by-Step Protocols

The trustworthiness of a CoA is grounded in the validated methods used to generate the data. Below are representative protocols.

Protocol: Chemical Purity by HPLC-UV

This method is designed to separate Dextrorphan-d3 from potential organic impurities.

-

System: HPLC or UPLC system with UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., Thermo Scientific Accucore C18, 2.6 µm, 50 x 2.1 mm).[15]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Scientist's Note: Formic acid acts as a proton source, ensuring the basic nitrogen on the morphinan ring is protonated, which leads to better peak shape on silica-based columns.

-

-

Gradient: A typical gradient might run from 5% B to 95% B over 5-7 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm.[16]

-

Sample Preparation: Accurately weigh and dissolve the Dextrorphan-d3 material in methanol or mobile phase to a concentration of ~0.5 mg/mL.

-

Analysis: Inject 5 µL. Purity is calculated based on the area percent of the principal peak relative to the total area of all peaks.

| HPLC Method Parameters | |

| Column | C18, 2.6 µm, 50 x 2.1 mm |

| Mobile Phase | A: 0.1% Formic Acid in H₂O, B: 0.1% Formic Acid in ACN |

| Flow Rate | 0.4 mL/min |

| Detector | UV at 280 nm |

| Injection Volume | 5 µL |

Protocol: Identity and Isotopic Purity by LC-MS/MS

This method confirms molecular weight and quantifies isotopic enrichment.

-

System: UPLC coupled to a triple quadrupole mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S).

-

Chromatography: Use the same chromatographic conditions as the HPLC method (Section 3.1) to ensure separation prior to MS analysis.

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

-

MS Method:

-

Acquire in both Full Scan and Multiple Reaction Monitoring (MRM) modes.

-

Full Scan: Scan from m/z 100 to 400 to confirm the presence of the [M+H]⁺ ion at ~261.4.

-

MRM Transitions: Monitor transitions for Dextrorphan (e.g., m/z 258 -> 157) and Dextrorphan-d3 (m/z 261 -> 157 or 261 -> 160). The shared fragment ion confirms structural similarity.

-

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) in 50:50 water:acetonitrile.

-

Analysis:

-

Identity: Confirm the presence of the parent ion at m/z 261.4 in the full scan spectrum.

-

Isotopic Purity: Using selective ion monitoring (SIM) or full scan data, integrate the peak areas for the unlabeled (m/z 258.4), d1, d2, and d3 (m/z 261.4) species. Calculate the percentage of the d3 species relative to the sum of all species.

-

Protocol: Structural Confirmation by ¹H-NMR

This method provides the definitive structural proof and location of labeling.

-

System: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Accurately weigh ~5 mg of Dextrorphan-d3 and dissolve in ~0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃.

-

Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate all peaks.

-

Compare the spectrum to a reference spectrum of unlabeled Dextrorphan.

-

Confirmation Criteria:

-

All aromatic and aliphatic proton signals corresponding to the dextrorphan backbone must be present with correct chemical shifts and multiplicities.

-

The singlet corresponding to the N-CH₃ protons (approx. 2.3 ppm in DMSO-d₆) must be absent or reduced to a level consistent with the specified isotopic purity (e.g., <1% of its expected integration).[12][14]

-

-

Conclusion: From Certificate to Confidence

The Certificate of Analysis for Dextrorphan-d3 is more than a procedural document; it is the scientific evidence that underpins the quality of future research. By understanding the purpose and methodology behind each test—from the orthogonal identity checks of MS and NMR to the stringent purity assessments by HPLC and isotopic analysis—researchers can move beyond simply accepting a specification to truly comprehending the quality of their internal standard. This critical evaluation ensures that the standard will perform its function flawlessly, leading to robust, reliable, and reproducible data in the demanding fields of drug development and clinical science.

References

-

Veeprho. (n.d.). Dextrorphan-D3 D-Tartrate | CAS 524713-59-5. Retrieved from [Link]

-

Mehta, A. K., & Kulkarni, S. K. (1998). Analysis of dextrorphan, a metabolite of dextromethorphan, using gas chromatography with electron-capture detection. Journal of Pharmaceutical and Biomedical Analysis, 17(2), 301-306. Retrieved from [Link]

-

SIELC. (n.d.). HPLC Method for Analysis of Dextromethorphan on Primesep 100 Column. Retrieved from [Link]

-

Guan, F., Ding, L., & Sen, A. (2012). Simultaneous quantification of dextromethorphan and its metabolites dextrorphan, 3-methoxymorphinan and 3-hydroxymorphinan in human plasma by ultra performance liquid chromatography/tandem triple-quadrupole mass spectrometry. Journal of Chromatography B, 903, 136-143. Retrieved from [Link]

-

SynZeal. (n.d.). Dextromethorphan EP Impurity B D3 | 524713-57-3. Retrieved from [Link]

-

Cerilliant. (n.d.). Dextrorphan-D3. Retrieved from [Link]

- Google Patents. (2014). CN104003936A - Refining and purification method of dextromethorphan hydrobromide.

-

Bölcskei, H., Mák, M., & Dravecz, F. (2008). Synthesis of deuterated dextromethorphan derivatives. ARKIVOC, 2008(iii), 182-193. Retrieved from [Link]

-

Pharma Dekho. (2021). Standard testing procedure dextromethorphan hydrobromide. Retrieved from [Link]

-

Marin, S. J., & Moore, C. (2012). Determination of Dextromethorphan in Oral Fluid by LC–MS-MS. Journal of Analytical Toxicology, 36(5), 360-364. Retrieved from [Link]

- Google Patents. (2019). EP3478664A1 - Methods for the synthesis of deuterated dextromethorphan.

-

Pinto, M. M., et al. (2023). Determination of Dextromethorphan and Dextrorphan in Urine Using Bar Adsorptive Microextraction Followed by Gas Chromatography–Mass Spectrometry Analysis. Molecules, 28(14), 5403. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5360696, Dextromethorphan. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dextromethorphan. Retrieved from [Link]

-

The International Pharmaceutical Excipients Council. (n.d.). Certificate of Analysis Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of N-CD3-dextromethorphan HCl (bottom) and the spectrum.... Retrieved from [Link]

-

Finbyz Tech. (2024). Certificate of Analysis (COA): Meaning, Definition & Requirements 2025. Retrieved from [Link]

-

Chen, T. J., et al. (1990). Quantitative determination of dextromethorphan and three metabolites in urine by reverse-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 79(6), 519-522. Retrieved from [Link]

-

Datacor. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Retrieved from [Link]

-

LabAlley. (2025). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]

-

FooDB. (2011). Showing Compound Dextromethorphan (FDB022738). Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on good data and record management practices. Retrieved from [Link]